REACTION_CXSMILES
|
[C:1]([C:4]1[CH:8]=[C:7]([CH3:9])[N:6]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:11]=2[O:17][CH3:18])[C:5]=1[CH3:19])(=[O:3])[CH3:2].Br[CH2:21][CH3:22]>>[C:1]([C:4]1[CH:8]=[C:7]([CH3:9])[N:6]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:21][CH3:22])=[CH:12][C:11]=2[O:17][CH3:18])[C:5]=1[CH3:19])(=[O:3])[CH3:2]
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Name
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3-acetyl-2,5-dimethyl-1-(4-hydroxy-2-methoxyphenyl)pyrrole
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Quantity
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1.37 g
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Type
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reactant
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Smiles
|
C(C)(=O)C1=C(N(C(=C1)C)C1=C(C=C(C=C1)O)OC)C
|
Name
|
|
Quantity
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2 mL
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Type
|
reactant
|
Smiles
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BrCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(N(C(=C1)C)C1=C(C=C(C=C1)OCC)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |